3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-8-2-5-13(11-16)18(22)19-14-6-3-7-15(12-14)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWKPXKLVSCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 3-(2-oxopyrrolidin-1-yl)aniline.
Coupling Reaction: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amide Bond Formation: The activated carboxylic acid reacts with the amine group of 3-(2-oxopyrrolidin-1-yl)aniline to form the desired benzamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Scientific Research Applications
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, modulating their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The table below compares key structural elements and biological activities of 3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with related benzamide derivatives:
Functional Group Impact on Activity
- 2-Oxopyrrolidin vs. Morpholinoethoxy (APD791): While both groups enhance solubility and hydrogen bonding, APD791’s morpholinoethoxy chain improves membrane permeability, critical for CNS-targeting 5-HT2A receptors. The target compound’s 2-oxopyrrolidin may favor interactions with hydrophobic binding pockets .
- Methoxy Positioning: The 3-methoxy group in the target compound and APD791 contrasts with ponatinib’s trifluoromethyl group. Methoxy groups often enhance metabolic stability but may reduce potency compared to electron-withdrawing substituents like trifluoromethyl .
- Bidentate Directing Groups (): The hydroxy-tert-butylamine group facilitates metal coordination, enabling catalytic applications distinct from the pharmacological focus of other benzamides .
Biological Activity
3-Methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, combining a methoxy group with a pyrrolidinone moiety, which contributes to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃
- CAS Number : 941993-32-4
The compound's structure includes:
- A benzamide core.
- A methoxy substituent at the 3-position.
- A pyrrolidinone moiety attached to the phenyl ring.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 3-methoxybenzoic acid and 3-(2-oxopyrrolidin-1-yl)aniline.
- Coupling Reaction : Activation of the carboxylic acid group using coupling reagents such as EDCI in the presence of bases like triethylamine.
- Amide Bond Formation : Reaction of the activated carboxylic acid with the amine to form the benzamide.
- Purification : Techniques such as recrystallization or column chromatography are used to purify the final product.
Antiproliferative Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated its effectiveness in inhibiting the growth of breast cancer cells (MCF-7), with an IC50 value that suggests potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 4.5 |
| HCT116 | 6.0 |
| HEK293 | 5.5 |
These findings suggest that the compound may interfere with cellular proliferation pathways, potentially making it a candidate for further development as an anticancer agent .
Antioxidative Activity
In addition to its antiproliferative effects, this compound has shown promising antioxidative properties. It was evaluated using various spectroscopic methods, demonstrating significant ability to scavenge free radicals and reduce oxidative stress in vitro:
| Method | Activity Level |
|---|---|
| DPPH Assay | High |
| ABTS Assay | Moderate |
| FRAP Assay | High |
This antioxidative capacity may contribute to its therapeutic potential by protecting cells from oxidative damage .
The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in cancer progression and oxidative stress response pathways. Ongoing research aims to elucidate these interactions more clearly and optimize the compound's structure for enhanced efficacy .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, significant differences in biological activity have been observed. The presence of the methoxy group in this compound appears to enhance its antiproliferative and antioxidative properties, suggesting that variations in substitution can lead to marked differences in pharmacological profiles.
| Compound | Antiproliferative Activity (IC50 µM) | Antioxidative Activity Level |
|---|---|---|
| This compound | 4.5 | High |
| N-(4-(2-Oxopyrrolidin-1-yl)phenyl)benzamide | 10.0 | Moderate |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug discovery and development:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in MCF-7 cells, indicating its potential as a therapeutic agent against breast cancer .
- Oxidative Stress Mitigation : Another research effort focused on its antioxidative properties, showing that it effectively reduced markers of oxidative stress in cultured cells exposed to harmful agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
